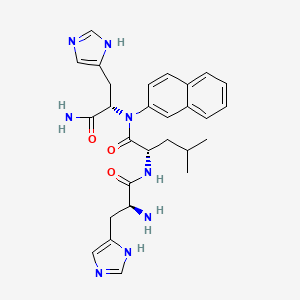
H-His-Leu-N(naphth-2-yl)His-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-His-Leu-N(naphth-2-yl)His-NH2 is a synthetic peptide that combines histidine, leucine, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His-Leu-N(naphth-2-yl)His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The naphthyl group is introduced through a specific coupling reaction with the histidine residue.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the histidine residues, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the naphthyl group, potentially converting it to a dihydronaphthyl derivative.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Dihydronaphthyl derivatives.
Substitution: Halogenated naphthyl derivatives.
Scientific Research Applications
Chemistry
H-His-Leu-N(naphth-2-yl)His-NH2 is used as a model compound in peptide chemistry to study the effects of aromatic groups on peptide stability and reactivity.
Biology
In biological research, this compound is used to investigate the role of histidine residues in protein interactions and enzyme catalysis.
Medicine
Industry
In the industrial sector, this compound is used in the development of novel materials with specific binding properties for sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of H-His-Leu-N(naphth-2-yl)His-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues can coordinate with metal ions, influencing enzyme activity. The naphthyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
H-His-Leu-His-NH2: A similar peptide without the naphthyl group.
H-His-Leu-N(phenyl)His-NH2: A peptide with a phenyl group instead of a naphthyl group.
H-His-Leu-N(benzyl)His-NH2: A peptide with a benzyl group.
Uniqueness
H-His-Leu-N(naphth-2-yl)His-NH2 is unique due to the presence of the naphthyl group, which provides distinct hydrophobic and aromatic properties. This enhances its binding affinity and specificity compared to similar peptides without the naphthyl group.
Properties
Molecular Formula |
C28H34N8O3 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide |
InChI |
InChI=1S/C28H34N8O3/c1-17(2)9-24(35-27(38)23(29)11-20-13-31-15-33-20)28(39)36(25(26(30)37)12-21-14-32-16-34-21)22-8-7-18-5-3-4-6-19(18)10-22/h3-8,10,13-17,23-25H,9,11-12,29H2,1-2H3,(H2,30,37)(H,31,33)(H,32,34)(H,35,38)/t23-,24-,25-/m0/s1 |
InChI Key |
YUTICYVTCZBXOS-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](CC3=CN=CN3)C(=O)N)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CC(C)CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(CC3=CN=CN3)C(=O)N)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15252061.png)


![3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
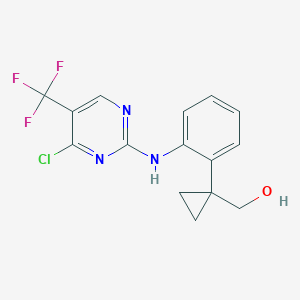
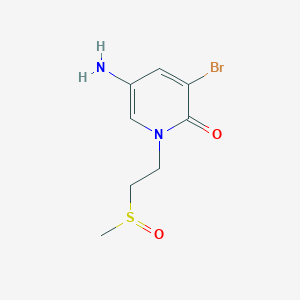

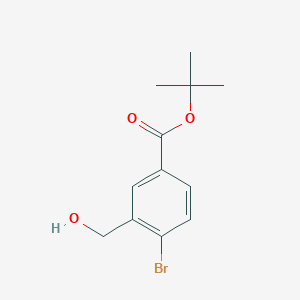
![6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde](/img/structure/B15252134.png)
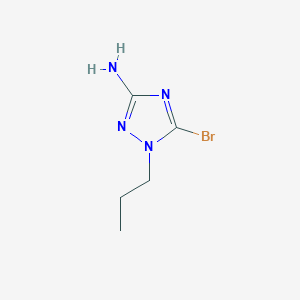
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
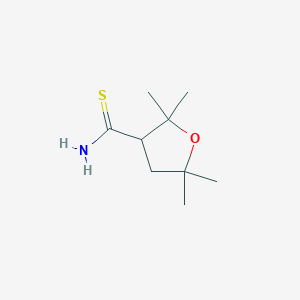
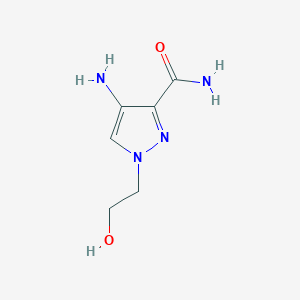
![(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride](/img/structure/B15252175.png)
